2-hydrazinyl-1,3-Propanediol
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Overview
Description
2-hydrazinyl-1,3-Propanediol is a chemical compound with the molecular formula C3H10N2O2. It is characterized by the presence of a hydrazine group attached to a 1,3-propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-1,3-Propanediol typically involves the reaction of hydrazine with 1,3-dihydroxypropane. One common method includes the following steps:
Starting Materials: Hydrazine hydrate and 1,3-dihydroxypropane.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water.
Procedure: Hydrazine hydrate is added dropwise to a solution of 1,3-dihydroxypropane in the solvent. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-1,3-Propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
2-hydrazinyl-1,3-Propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydrazinyl-1,3-Propanediol involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A related compound with similar structural features but lacking the hydrazine group.
2-hydrazinyl-4-phenyl-1,3-thiazole: A derivative with enhanced antifungal properties.
Uniqueness
2-hydrazinyl-1,3-Propanediol is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C3H10N2O2 |
---|---|
Molecular Weight |
106.12 g/mol |
IUPAC Name |
2-hydrazinylpropane-1,3-diol |
InChI |
InChI=1S/C3H10N2O2/c4-5-3(1-6)2-7/h3,5-7H,1-2,4H2 |
InChI Key |
WUIYQFDCODJYLD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)NN)O |
Origin of Product |
United States |
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